

Chemical structure and properties of Etiprednol Dicloacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Etiprednol Dicloacetate*

Cat. No.: *B1671702*

[Get Quote](#)

An In-depth Technical Guide to Etiprednol Dicloacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiprednol dicloacetate (BNP-166) is a novel soft corticosteroid engineered for potent topical anti-inflammatory activity with minimal systemic side effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action. Detailed experimental protocols for key preclinical assays are provided, and available data are summarized to facilitate further research and development. **Etiprednol dicloacetate** acts as a modulator of the glucocorticoid receptor, leading to the downregulation of pro-inflammatory pathways. Its unique metabolic profile, characterized by rapid systemic inactivation, positions it as a promising therapeutic candidate for inflammatory conditions such as asthma and Crohn's disease.

Chemical Structure and Physicochemical Properties

Etiprednol dicloacetate is a C-17 α ester of a prednisolone derivative. The presence of the dichloroacetate and ethyl carboxylate moieties is crucial for its activity and "soft" drug characteristics.

Chemical Name: Ethyl (8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate[1]

CAS Number: 199331-40-3[2][3]

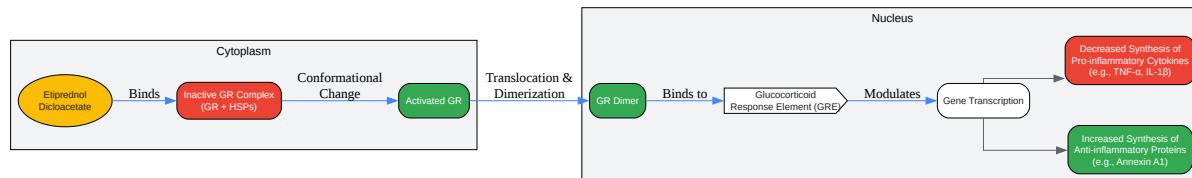
Molecular Formula: C₂₄H₃₀Cl₂O₆[2]

Molecular Weight: 485.4 g/mol [2]

The key physicochemical properties of **Etiprednol Dicloacetate** are summarized in the table below, providing essential data for formulation and analytical development.

Property	Value	Source
Melting Point	210-214 °C	[2]
Water Solubility (Predicted)	0.00235 mg/mL	[4]
logP (Predicted)	3.49	[4]
pKa (Strongest Acidic, Predicted)	14.88	[4]
pKa (Strongest Basic, Predicted)	-2.9	[4]
Solubility in DMSO	55 mg/mL (113.31 mM)	[5]

Synthesis


The synthesis of **Etiprednol dicloacetate** has been described as a three-step process that can be scaled up to the kilogram level.[6] While a detailed, patented reaction scheme with specific reagents and conditions is proprietary, the general pathway involves the modification of a prednisolone starting material. The synthesis focuses on the esterification at the C-17 α position to introduce the dichloroacetate group, a key step in conferring its soft drug properties.

Mechanism of Action

Etiprednol dicloacetate exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). As a corticosteroid, its mechanism of action follows the general pathway of GR-mediated gene expression modulation.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, **Etiprednol dicloacetate** binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding event triggers a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to the observed anti-inflammatory effects.

[Click to download full resolution via product page](#)

Caption: Glucocorticoid Receptor Signaling Pathway for **Etiprednol Dicloacetate**.

Downstream Effects

The binding of the **Etiprednol dicloacetate**-GR complex to GREs leads to:

- Transactivation: Increased transcription of genes encoding anti-inflammatory proteins such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

- Transrepression: Decreased transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. This is a key mechanism for its anti-inflammatory effect and is achieved through the interference of the GR with other transcription factors, such as NF- κ B and AP-1.

Preclinical Pharmacology

Preclinical studies have demonstrated the potent anti-inflammatory activity of **Etiprednol dicloacetate** in various in vitro and in vivo models.

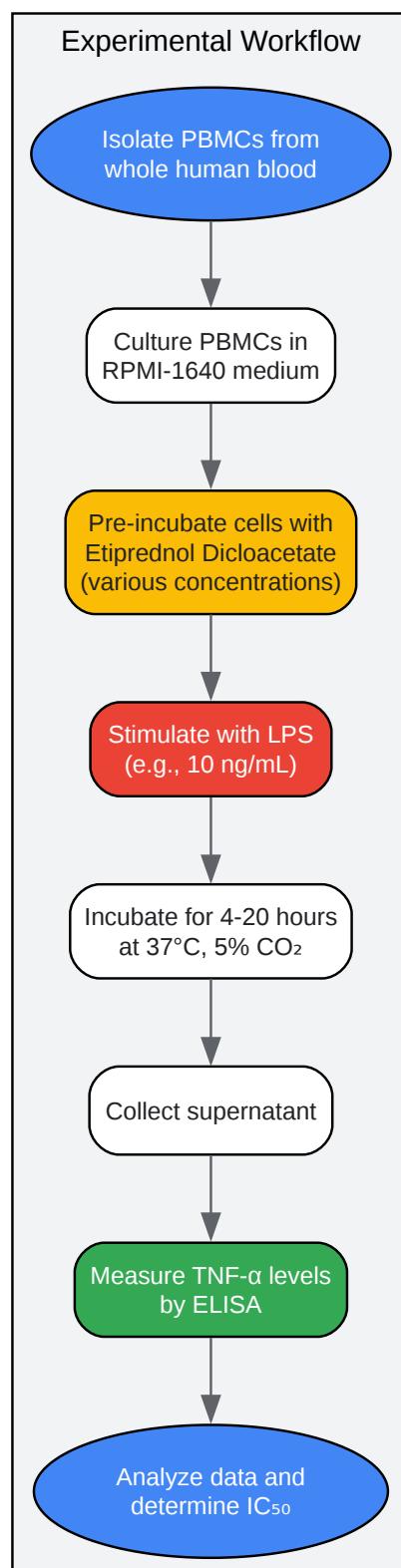
Inhibition of Pro-inflammatory Cytokine Production

Etiprednol dicloacetate has been shown to inhibit the production of tumor necrosis factor-alpha (TNF- α), a key pro-inflammatory cytokine. Studies using human blood have shown that it can inhibit LPS-induced TNF- α production at concentrations ranging from 1 nM to 1 μ M.^[7]

Reduction of Eosinophil Accumulation

In animal models of allergic airway inflammation, **Etiprednol dicloacetate** has demonstrated a significant ability to inhibit the accumulation of eosinophils in the lungs. Intranasal administration of doses as low as 0.1 μ g/kg has been shown to be effective in reducing antigen-induced eosinophil infiltration in rats.^[7]

Preclinical Efficacy Data	Endpoint	Result	Source
In Vitro	Inhibition of LPS-induced TNF- α production in human blood	Effective at 1 nM - 1 μ M	[7]
In Vivo (Rat Model)	Inhibition of antigen-induced airway eosinophil infiltration (intranasal)	Effective at 0.1 μ g/kg	[7]
In Vivo (Rat Model)	Reduction of peribronchial eosinophilia (intranasal)	Effective at doses up to 100 μ g/kg	[7]


Clinical Studies

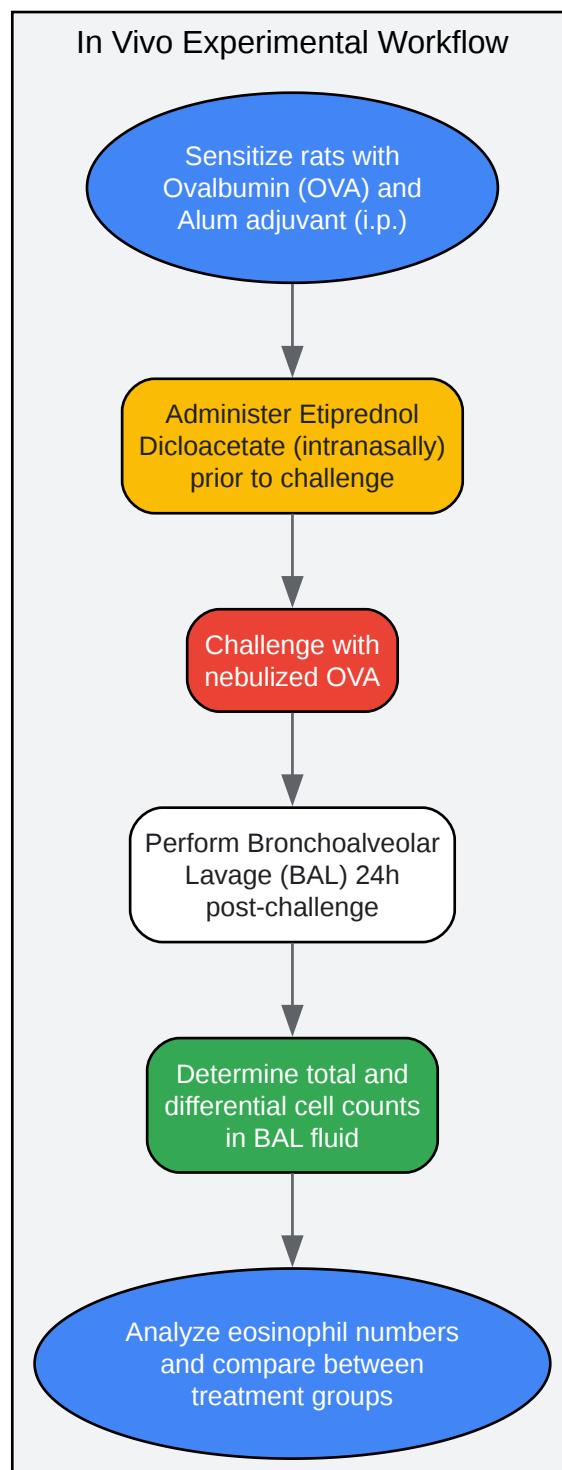
As of the current date, publicly available data from comprehensive phase 1, 2, or 3 clinical trials specifically for **Etiprednol dicloacetate** in the treatment of asthma or other inflammatory diseases are limited. The development of "soft" steroids is predicated on achieving a high therapeutic index by maximizing local efficacy and minimizing systemic exposure. Further clinical investigations are necessary to fully characterize the safety and efficacy profile of **Etiprednol dicloacetate** in human subjects.

Experimental Protocols

Protocol for LPS-Induced TNF- α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general method for evaluating the in vitro anti-inflammatory activity of a compound by measuring its effect on TNF- α production in LPS-stimulated human PBMCs.

[Click to download full resolution via product page](#)


Caption: Workflow for TNF-α Production Assay.

Methodology:

- PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
- Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Plating: Plate the cells in a 96-well plate at a density of 1.5×10^6 cells/mL.
- Pre-incubation: Add varying concentrations of **Etiprednol Dicloacetate** to the wells and pre-incubate for 30 minutes at 37°C.[\[6\]](#)
- Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 10 ng/mL to induce TNF- α production.[\[6\]](#)
- Incubation: Incubate the plate for 4 to 20 hours at 37°C in a 5% CO₂ incubator.[\[6\]](#)
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
- TNF- α Measurement: Quantify the concentration of TNF- α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of TNF- α production for each concentration of **Etiprednol dicloacetate** and determine the IC₅₀ value.

Protocol for Determination of Eosinophil Infiltration in a Rat Model of Allergic Airway Inflammation

This protocol describes a general procedure for inducing and assessing eosinophilic airway inflammation in rats to evaluate the efficacy of anti-inflammatory compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for Eosinophil Infiltration Assay.

Methodology:

- Sensitization: Sensitize male Brown Norway rats by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).
- Treatment: Prior to the allergen challenge, administer **Etiprednol dicloacetate** or vehicle control intranasally.
- Allergen Challenge: Challenge the sensitized rats with an aerosol of OVA for a specified duration.
- Bronchoalveolar Lavage (BAL): 24 hours after the challenge, euthanize the rats and perform a bronchoalveolar lavage by instilling and retrieving a buffered saline solution into the lungs. [8]
- Cell Counting: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total cell count using a hemocytometer.
- Differential Cell Count: Prepare cytopsin slides from the cell suspension and stain with a differential stain (e.g., Diff-Quik). Count at least 400 cells under a microscope to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
- Data Analysis: Calculate the absolute number of eosinophils in the BAL fluid for each animal and compare the results between the different treatment groups to assess the efficacy of **Etiprednol dicloacetate** in reducing eosinophil infiltration.

Conclusion

Etiprednol dicloacetate represents a promising "soft" corticosteroid with potent topical anti-inflammatory effects and a favorable safety profile due to its rapid systemic metabolism. Its mechanism of action via the glucocorticoid receptor leads to the suppression of key inflammatory pathways, including the production of pro-inflammatory cytokines and the infiltration of eosinophils. The preclinical data strongly support its potential for the treatment of inflammatory diseases like asthma. Further clinical investigation is warranted to fully establish its therapeutic utility in human patients. This technical guide provides a foundational understanding of **Etiprednol dicloacetate** for researchers and drug development professionals, aiming to facilitate continued exploration of this promising therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Etiprednol dicloacetate | TargetMol [targetmol.com]
- 6. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Etiprednol Dicloacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671702#chemical-structure-and-properties-of-etiprednol-dicloacetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com